3-Ethylphenol is a member of phenols.
3-Ethylphenol
CAS No.: 620-17-7
Cat. No.: VC0516060
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620-17-7 |
|---|---|
| Molecular Formula | C8H10O |
| Molecular Weight | 122.16 g/mol |
| IUPAC Name | 3-ethylphenol |
| Standard InChI | InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3 |
| Standard InChI Key | HMNKTRSOROOSPP-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)O |
| Canonical SMILES | CCC1=CC(=CC=C1)O |
| Appearance | Solid powder |
| Boiling Point | 218.4 °C 218.4 °C @ 760 MM HG |
| Colorform | COLORLESS LIQUID |
| Melting Point | -4.0 °C -4 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physical Properties
3-Ethylphenol, systematically named 3-ethylphenol, is an aromatic compound featuring a hydroxyl group at the para position relative to an ethyl substituent. Its crystalline structure confers a melting point of -4°C and a refractive index of . The compound’s solubility profile includes slight miscibility in water (0.5–1.0 g/L at 20°C) and high solubility in organic solvents such as ethanol and diethyl ether . Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 3-Ethylphenol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 122.16 g/mol |
| Boiling Point | 212°C (750 mmHg) |
| Density | 1.001 g/mL (25°C) |
| Flash Point | 94°C (closed cup) |
| LogP (Octanol-Water) | 2.40 |
| pKa | 10.07 (25°C) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of 3-ethylphenol reveals characteristic O–H stretching vibrations at 3350–3500 cm and aromatic C–C ring vibrations near 1600 cm. Nuclear magnetic resonance (NMR) spectra display distinct proton environments: the ethyl group’s methyl protons resonate at δ 1.2 ppm (triplet), while aromatic protons appear as a multiplet between δ 6.6–7.2 ppm .
Synthesis and Industrial Production
Sulfonation-Alkali Melt Process
The predominant synthesis route involves sulfonation of ethylbenzene at 200°C, producing a mixture of 2-, 3-, and 4-ethylbenzenesulfonic acids. Selective hydrolysis at 150–170°C removes the 2- and 4-isomers, leaving 3-ethylbenzenesulfonic acid, which undergoes alkali melt at 330–340°C to yield 3-ethylphenol . This method achieves a final purity of 98% with a typical production scale of 5,000–10,000 metric tons annually .
Alternative Synthetic Pathways
Emerging methodologies include:
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Catalytic Hydroxylation: Transition metal-catalyzed hydroxylation of 3-ethyltoluene using -zeolite catalysts (yield: 72–78%) .
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Biocatalytic Routes: Enzymatic decarboxylation of 3-ethyl-4-hydroxybenzoic acid by Pseudomonas putida strains (conversion efficiency: 65%) .
Environmental Fate and Ecotoxicology
Biodegradation
Aerobic degradation in soil follows first-order kinetics ( days), with Rhodococcus erythropolis strains mineralizing 89% of 50 ppm 3-ethylphenol within 14 days . Aquatic half-lives range from 2.5 days (pH 7) to 8 days (pH 5) .
Ecotoxicological Impacts
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Daphnia magna: 48h EC = 28 mg/L
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Pseudokirchneriella subcapitata: 72h EC = 14 mg/L
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Oncorhynchus mykiss: 96h LC = 42 mg/L
Risk quotients (PEC/PNEC) remain below 0.3 in European surface waters, indicating low environmental risk .
Future Research Directions
Advanced Catalytic Systems
Developing zeolite-encapsulated Co catalysts could improve sulfonation regioselectivity beyond the current 58% 3-isomer yield .
Neurotoxicological Profiling
Ongoing studies investigate dopamine receptor modulation effects, with preliminary data showing 12% D receptor occupancy at 10 μM concentrations .
Green Chemistry Applications
Exploration of 3-ethylphenol-derived ionic liquids (e.g., [CEP][NTf]) demonstrates CO absorption capacities of 0.78 mol/kg at 20 bar, potentially viable for carbon capture technologies .
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